

chemical formula and structure of 1-Octene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Octene

Cat. No.: B094956

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An In-depth Technical Guide to **1-Octene**

Introduction

1-Octene is an organic compound classified as a higher alpha-olefin.^[1] Its chemical formula is C₈H₁₆, and its structure features a carbon-carbon double bond at the primary or alpha position.^{[1][2]} This positioning of the double bond imparts higher reactivity, making **1-octene** a valuable intermediate in the chemical industry.^{[1][2]} It is a colorless liquid with a characteristic odor.^[3]

Chemical Structure:

- Molecular Formula: C₈H₁₆^{[3][4]}
- Condensed Formula: CH₃(CH₂)₅CH=CH₂^[3]
- SMILES: CCCCCC=C^[3]
- IUPAC Name: oct-1-ene^[3]

Physicochemical Properties

The key quantitative properties of **1-Octene** are summarized in the table below.

Property	Value	Reference
Molecular Weight	112.21 g/mol	[3]
Density	0.715 g/cm ³ (at 25 °C)	[1][2]
Melting Point	-101.7 °C	[1][2]
Boiling Point	121 °C	[1][2]
Flash Point	70 °F (21 °C)	[3][5]
Vapor Pressure	17.51 hPa (at 20 °C)	
Water Solubility	Insoluble	[3][5]
Refractive Index (n ²⁰ /D)	1.408	[5]
Autoignition Temperature	493 °F (256 °C)	[6]
Lower Flammability Limit	0.9%	[6]
Upper Flammability Limit	6.8%	

Synthesis and Manufacturing

Industrially, **1-octene** is primarily produced through two major routes: the oligomerization of ethylene and the Fischer-Tropsch synthesis process.[1][2]

- **Ethylene Oligomerization:** This is a common method where ethylene is converted into a range of linear alpha-olefins.[7] Several commercial processes exist that can be tailored to adjust the distribution of the resulting olefins, though **1-octene** is typically one component in a broader product mixture.[1][2]
- **Fischer-Tropsch Synthesis:** In this process, synthesis gas (a mixture of carbon monoxide and hydrogen) derived from coal or natural gas is converted into a wide range of hydrocarbons.[1][2] Sasol, a South African company, notably employs this method to produce fuels and recovers **1-octene** from the resulting hydrocarbon streams.[1][2]

Other commercialized, though less common, synthesis routes include:

- Dehydration of Alcohols: 1-Octanol can be dehydrated to produce **1-octene**. This method has been used on a smaller commercial scale.[\[1\]](#)[\[2\]](#)[\[8\]](#)
- Telomerization of Butadiene: Dow commercialized a process involving the telomerization of butadiene with methanol, which proceeds via a 1-methoxy-2,7-octadiene intermediate to ultimately yield **1-octene**.[\[1\]](#)[\[7\]](#)[\[8\]](#)
- Hydroformylation of 1-Heptene: Sasol has also commercialized a three-step process that converts 1-heptene to **1-octene**.[\[8\]](#) The steps are: (1) hydroformylation of 1-heptene to octanal, (2) hydrogenation of octanal to 1-octanol, and (3) dehydration of 1-octanol to **1-octene**.[\[8\]](#)

Key Reactions and Applications

The primary industrial application of **1-octene** is as a comonomer in the production of polyethylene.[\[1\]](#)[\[2\]](#) It is used to control polymer density and create branches in the polymer chain.

- Linear Low-Density Polyethylene (LLDPE): Uses approximately 8-10% of **1-octene** as a comonomer.[\[1\]](#)[\[2\]](#)
- High-Density Polyethylene (HDPE): Uses approximately 2-4% of **1-octene** as a comonomer.[\[1\]](#)[\[2\]](#)

1-Octene is also a key precursor in the synthesis of other chemicals:

- Oxo Synthesis (Hydroformylation): **1-Octene** reacts with synthesis gas to produce nonanal (C9 aldehyde).[\[1\]](#) This aldehyde can then be oxidized to nonanoic acid or hydrogenated to 1-nonanol, which is used as a plasticizer.[\[1\]](#)
- Hydroboration/Oxidation: This two-step reaction sequence is a classic method in organic synthesis to convert alkenes to alcohols. The hydroboration of **1-octene** with a borane reagent (like borane-THF complex), followed by oxidation with hydrogen peroxide and a base, yields a mixture of 1-octanol and 2-octanol.[\[9\]](#)

Experimental Protocols

Protocol: Hydroboration/Oxidation of 1-Octene to 1-Octanol

This protocol describes the conversion of **1-octene** to primarily 1-octanol, an anti-Markovnikov addition product.

Materials:

- **1-Octene**
- Borane-tetrahydrofuran complex (BH₃-THF), 1M solution in THF
- Tetrahydrofuran (THF), anhydrous
- Sodium hydroxide (NaOH), 3M aqueous solution
- Hydrogen peroxide (H₂O₂), 30% aqueous solution
- Diethyl ether
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate (MgSO₄)
- Round-bottom flask, condenser, addition funnel, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

Part 1: Hydroboration[9]

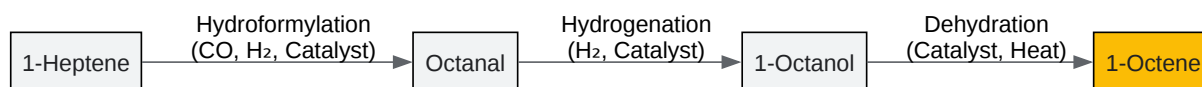
- Set up a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a condenser with a nitrogen inlet.
- In the flask, dissolve a calculated amount of **1-octene** in anhydrous THF.
- Cool the flask in an ice bath to 0 °C.

- Slowly add the 1M BH_3 -THF solution to the stirred **1-octene** solution via the addition funnel over 30-60 minutes, maintaining the temperature at 0 °C. The stoichiometry requires 1 mole of BH_3 for every 3 moles of **1-octene**.^[9]
- After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours to ensure the complete formation of the trioctylborane intermediate.

Part 2: Oxidation^[9]

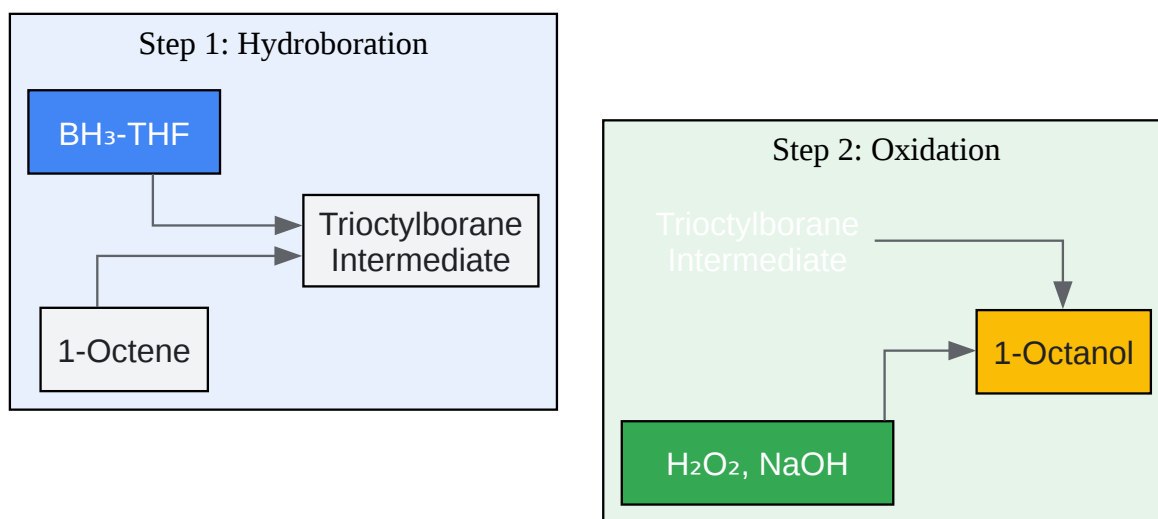
- Cool the reaction mixture again in an ice bath.
- Slowly and carefully add the 3M NaOH solution to the flask.
- Very slowly, add the 30% H_2O_2 solution dropwise via the addition funnel. This reaction is highly exothermic; maintain the temperature below 40-50 °C.
- After the addition is complete, heat the mixture to reflux for 1 hour to complete the oxidation.
- Cool the mixture to room temperature. The mixture will separate into two layers.
- Transfer the mixture to a separatory funnel. Separate the aqueous layer and extract it twice with diethyl ether.
- Combine the organic layers (the initial THF/ether layer and the two ether extracts).
- Wash the combined organic layers sequentially with water and then with saturated brine.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter off the drying agent and remove the solvent using a rotary evaporator.
- The resulting crude product can be purified by fractional distillation to yield 1-octanol.

Visualizations



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Caption: Synthesis pathway of **1-Octene** from 1-Heptene.



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Caption: Workflow for the hydroboration-oxidation of **1-Octene**.

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- To cite this document: BenchChem. [chemical formula and structure of 1-Octene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b094956#chemical-formula-and-structure-of-1-octene]

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